Betrixaban-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

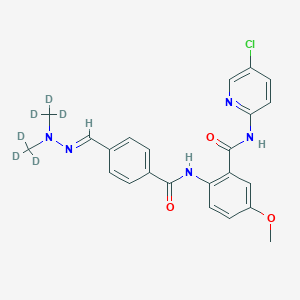

Betrixaban-d6 is a deuterated form of Betrixaban, an oral anticoagulant drug that acts as a direct inhibitor of Factor Xa. Betrixaban is primarily used for the prevention of venous thromboembolism in patients who are at risk due to restricted mobility or other medical conditions. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Betrixaban due to its enhanced stability and resistance to metabolic degradation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Betrixaban-d6 involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Coupling Reaction: The initial step involves the coupling of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine in the presence of phosphorus oxychloride and pyridine in acetonitrile to yield a nitroamide intermediate.

Reduction: The nitroamide intermediate is then subjected to hydrogenation using palladium on carbon in dichloromethane to produce an amino amide intermediate.

Acylation: The amino amide intermediate undergoes acylation with 4-(N,N-dimethylcarbamimidoyl)benzoate to form the desired product, this compound

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. Key features include:

- Effective isolation of intermediates.

- Use of cost-effective amide formation.

- Utilization of 2-methyltetrahydrofuran as an effective reaction solvent and for extraction in multiple stages.

- Achieving high purity (>98%) and overall yield (approximately 38-40%) .

Analyse Chemischer Reaktionen

Types of Reactions: Betrixaban-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can be reduced using hydrogenation techniques.

Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon.

Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

Betrixaban-d6 has a wide range of scientific research applications, including:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Betrixaban.

Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites.

Drug Development: Assists in the development of new anticoagulant drugs by providing insights into the stability and efficacy of Betrixaban.

Biological Studies: Used in biological studies to investigate the interaction of Betrixaban with various biological targets.

Industrial Applications: Employed in the pharmaceutical industry for quality control and formulation development .

Wirkmechanismus

Betrixaban-d6 exerts its effects by inhibiting Factor Xa, a key enzyme in the coagulation cascade. By inhibiting Factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. This mechanism is independent of cofactors and involves the direct binding of this compound to the active site of Factor Xa .

Vergleich Mit ähnlichen Verbindungen

- Apixaban

- Rivaroxaban

- Edoxaban

- Dabigatran

Comparison:

- Specificity: Betrixaban-d6 has a high specificity for Factor Xa, similar to Apixaban and Rivaroxaban.

- Pharmacokinetics: this compound has a longer half-life compared to other Factor Xa inhibitors, providing a more consistent anticoagulant effect.

- Metabolism: Unlike other Factor Xa inhibitors, this compound has minimal hepatic metabolism, reducing the risk of drug-drug interactions .

This compound stands out due to its enhanced stability and resistance to metabolic degradation, making it a valuable tool in scientific research and drug development.

Eigenschaften

IUPAC Name |

2-[[4-[(E)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O3/c1-29(2)26-13-15-4-6-16(7-5-15)22(30)27-20-10-9-18(32-3)12-19(20)23(31)28-21-11-8-17(24)14-25-21/h4-14H,1-3H3,(H,27,30)(H,25,28,31)/b26-13+/i1D3,2D3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOYJYHMBCZDLN-YJKHHXLJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])/N=C/C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.